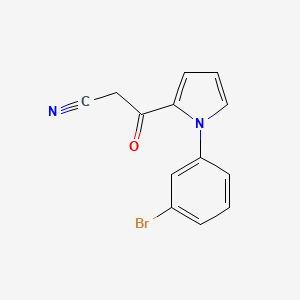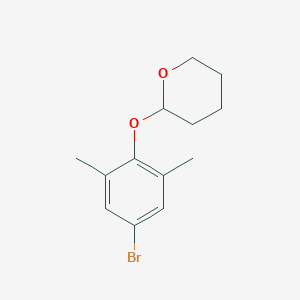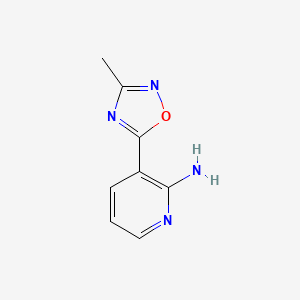
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-chloropyridine, is subjected to various reactions to introduce the necessary functional groups.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
3-Chloropyridine-2-carboxylic acid: Lacks the triazole ring, making it less versatile in certain reactions.
2-(3-Chloropyridin-2-yl)-1,3,4-oxadiazole: Contains an oxadiazole ring, which imparts different chemical properties.
Uniqueness
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both pyridine and triazole rings, which provide a combination of electronic and steric properties that are not found in similar compounds. This makes it a valuable scaffold for designing molecules with specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H5ClN4O2 |
|---|---|
Peso molecular |
224.60 g/mol |
Nombre IUPAC |
2-(3-chloropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
Clave InChI |
HAPPRUNDOOBLOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)



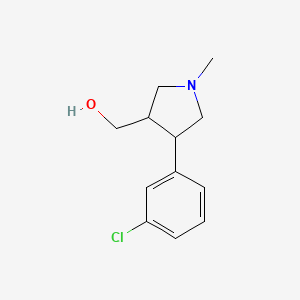

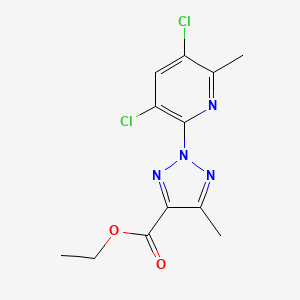
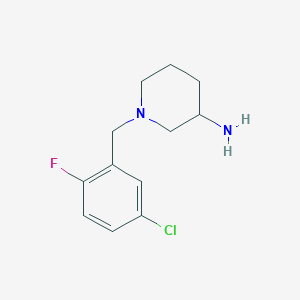
![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)
